molecular formula C14H16N4O3S B5810302 N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide

N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide

Numéro de catalogue B5810302
Poids moléculaire: 320.37 g/mol
Clé InChI: ZUCQCWBXCDXQDY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide, also known as NBQX, is a chemical compound that belongs to the family of quinoxalines. It is a non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a type of ionotropic glutamate receptor that is involved in the transmission of excitatory signals in the central nervous system (CNS). NBQX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, stroke, depression, and addiction.

Mécanisme D'action

N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide binds to the ligand-binding domain of AMPA receptors and prevents the opening of the ion channel, thereby inhibiting the influx of cations such as sodium and calcium into the postsynaptic neuron. This results in a reduction of the excitatory postsynaptic potential (EPSP) and the suppression of synaptic transmission. N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide is selective for AMPA receptors and does not affect other types of glutamate receptors such as N-methyl-D-aspartate (NMDA) receptors or kainate receptors.
Biochemical and Physiological Effects:
N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide has been shown to have a number of biochemical and physiological effects in the CNS. It has been reported to reduce the frequency and amplitude of spontaneous excitatory postsynaptic currents (sEPSCs) in hippocampal neurons, indicating a decrease in glutamatergic transmission. N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide has also been shown to block the induction of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. In addition, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide has been shown to attenuate the development of kindling, a model of epilepsy in which repeated electrical stimulation of the brain leads to the progressive development of seizures.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide is its high selectivity for AMPA receptors, which allows for the specific manipulation of glutamatergic transmission without affecting other neurotransmitter systems. N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, one of the limitations of N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide is its poor solubility in water, which can make it difficult to administer in certain experimental paradigms. In addition, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide has been reported to have off-target effects at high concentrations, which can complicate data interpretation.

Orientations Futures

There are several potential future directions for research on N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide. One area of interest is the development of more potent and selective AMPA receptor antagonists that can overcome the limitations of N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide. Another area of interest is the investigation of the role of AMPA receptors in psychiatric disorders such as depression and addiction, and the potential use of AMPA receptor antagonists as novel therapeutics. Finally, the development of new experimental paradigms that allow for the precise manipulation of glutamatergic transmission using N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide could provide new insights into the role of AMPA receptors in CNS function and dysfunction.

Méthodes De Synthèse

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide involves the condensation of 2-aminobenzoic acid with 2-chloroacetyl chloride to form N-(2-chloroacetyl)anthranilic acid, which is then treated with thionyl chloride to yield N-(2-chloroacetyl)anthranilic acid chloride. The latter compound is reacted with 2-aminobenzothiazole in the presence of a base such as potassium carbonate to give N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide as a yellow crystalline solid with a melting point of 303-305°C.

Applications De Recherche Scientifique

N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide has been widely used as a research tool to investigate the role of AMPA receptors in various physiological and pathological processes. It has been shown to block the excitatory effects of glutamate on AMPA receptors in vitro and in vivo, thereby reducing neuronal excitability and synaptic plasticity. This has led to the development of N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide as a potential therapeutic agent for the treatment of neurological disorders characterized by excessive glutamate release and excitotoxicity, such as epilepsy, ischemia, and traumatic brain injury.

Propriétés

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c19-13(9-17-6-2-1-3-7-17)16-14-15-11-5-4-10(18(20)21)8-12(11)22-14/h4-5,8H,1-3,6-7,9H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCQCWBXCDXQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6552883

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.